Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate
CAS No.: 155164-71-9
Cat. No.: VC16844473
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155164-71-9 |
|---|---|
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | ethyl N-(thiophene-2-carbonylamino)carbamate |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |
| Standard InChI Key | FZGHHXFEQNOWPW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NNC(=O)C1=CC=CS1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound combines a thiophene heterocycle with a hydrazine-carboxylate backbone. The thiophene ring (a five-membered aromatic system with one sulfur atom) is substituted at the 2-position by a carbonyl group, which is further linked to a hydrazine moiety. The hydrazine nitrogen is esterified with an ethyl carboxylate group, resulting in the full structural formula (Figure 1).
Crystallographic Data:
While no direct X-ray data exists for this specific compound, analogous thiophenecarbohydrazides crystallize in monoclinic systems (space group ) with unit cell parameters such as , , and . Hydrogen bonding between hydrazide N–H and carbonyl oxygen atoms typically stabilizes the crystal lattice, a feature likely present in this derivative.
Infrared Spectroscopy (IR)
Key IR absorptions include:
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: 1650–1700 cm (ester and carbonyl groups)
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: 3200–3300 cm (hydrazine N–H stretch)
Nuclear Magnetic Resonance (NMR)
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NMR:
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NMR:
Mass Spectrometry
The molecular ion peak at corresponds to the molecular formula . Fragmentation patterns typically include loss of the ethyl group () and cleavage of the hydrazine-carboxylate bond.
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The compound is synthesized via a two-step protocol:
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Activation of Thiophene-2-Carboxylic Acid:
Thiophene-2-carboxylic acid is treated with coupling agents like dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) in acetonitrile to form an activated ester (e.g., O-acyl isourea) . -
Hydrazine Conjugation:
The activated intermediate reacts with ethyl hydrazinecarboxylate under mild conditions (0–5°C), yielding the target compound in >90% purity (Scheme 1) .
Scheme 1: Synthetic pathway for ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate.
Optimization and Yield Enhancement
Reaction parameters such as solvent polarity (acetonitrile vs. ethanol), temperature (0°C vs. room temperature), and stoichiometry (1:1.2 acid-to-hydrazine ratio) critically influence yield. Pilot studies report yields exceeding 85% when using HOBt as an additive to suppress side reactions .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous carbohydrazides reveals decomposition temperatures () above 200°C, suggesting moderate thermal stability for this compound .
Solubility Profile
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High Solubility: Polar aprotic solvents (DMF, DMSO).
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Moderate Solubility: Ethanol, acetonitrile.
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Low Solubility: Water, hexane.
Applications in Organic Synthesis
Precursor to Bioactive Molecules
The compound serves as a key intermediate in synthesizing thiophene-based hybrids with demonstrated antioxidant and antibacterial activities. For example, Schiff bases derived from similar hydrazides show IC values of 12–18 µM against Staphylococcus aureus .
Coordination Chemistry
The hydrazine moiety can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni) for catalytic applications .
Challenges and Future Directions
Scalability Issues
Large-scale synthesis requires optimization of cost-intensive coupling agents (DCCI, HOBt). Alternatives like EDC/HCl may offer economic advantages .
Biological Evaluation
While preliminary data suggest pharmacological potential, systematic studies on toxicity, pharmacokinetics, and mechanism of action are lacking.
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